molecular formula C15H15NO4S B12632693 4-(N-Methylglycyl)phenyl benzenesulfonate CAS No. 920804-55-3

4-(N-Methylglycyl)phenyl benzenesulfonate

Cat. No.: B12632693
CAS No.: 920804-55-3
M. Wt: 305.4 g/mol
InChI Key: QWDCIABAOBRKEX-UHFFFAOYSA-N
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Description

4-(N-Methylglycyl)phenyl benzenesulfonate is a synthetic benzenesulfonate ester featuring a phenyl group substituted with an N-methylglycine (sarcosine) moiety. Benzenesulfonate esters are widely explored for antimicrobial, anticancer, and material science applications, with substituents critically influencing their activity and stability .

Properties

CAS No.

920804-55-3

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

[4-[2-(methylamino)acetyl]phenyl] benzenesulfonate

InChI

InChI=1S/C15H15NO4S/c1-16-11-15(17)12-7-9-13(10-8-12)20-21(18,19)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3

InChI Key

QWDCIABAOBRKEX-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methylglycyl)phenyl benzenesulfonate typically involves the nucleophilic aromatic substitution reaction. This reaction is carried out by reacting 4-chloromethylbenzene with N-methylglycine in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a Meisenheimer complex, which subsequently undergoes elimination to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(N-Methylglycyl)phenyl benzenesulfonate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(N-Methylglycyl)phenyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted benzenesulfonate derivatives.

Scientific Research Applications

4-(N-Methylglycyl)phenyl benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N-Methylglycyl)phenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The sulfonate group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Compound Name Substituent(s) Key Functional Properties Reference
4-Chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate Chloro, trifluoromethyl, carbamoyl Antimycobacterial (MIC = 1 µmol/L)
N-Phenyl ureidobenzenesulfonate derivatives Ureido, phenyl Microtubule disruption (anticancer)
4-(tert-Butyl)phenyl benzenesulfonate tert-Butyl High synthetic yield (95%), oil form
DSTMS (Nonlinear optical crystal) Dimethylamino, pyridinium Large nonlinear optical polarizability
4-(Trifluoromethyl)phenyl benzenesulfonate Trifluoromethyl High HRMS accuracy (Δ = 0.0012 Da)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro and trifluoromethyl groups (e.g., in ) enhance antimycobacterial potency, likely by increasing electrophilicity and target binding.
  • Peptide/Amide Moieties : The N-methylglycyl group in the target compound introduces hydrogen-bonding capability and hydrophilicity, contrasting with hydrophobic groups like tert-butyl (). This may improve aqueous solubility but reduce membrane permeability compared to halogenated analogs.
  • Ureido vs. Glycyl Groups : Ureido-containing benzenesulfonates () exhibit anticancer activity via microtubule disruption, whereas the glycine moiety might favor interactions with peptide-specific targets (e.g., proteases or transporters).
Physicochemical Properties
  • Solubility : Polar substituents (e.g., N-methylglycyl) are predicted to enhance water solubility compared to halogenated or alkylated analogs (). For example, 4-(tert-butyl)phenyl benzenesulfonate exists as an oil, while 4-chloro derivatives are solids.
  • Synthetic Yields: Electrochemical synthesis () achieves yields up to 95% for simple benzenesulfonates.
Stability and Reactivity
  • Hydrolytic Stability : Benzenesulfonate esters with electron-deficient aromatic rings (e.g., nitro or trifluoromethyl groups) resist hydrolysis better than electron-rich systems. The glycine moiety’s basicity might accelerate ester hydrolysis under acidic conditions.

Biological Activity

4-(N-Methylglycyl)phenyl benzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesis, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a benzenesulfonate group attached to a phenyl ring with an N-methylglycyl substituent. This structural configuration is significant for its interaction with biological molecules, enhancing its solubility and reactivity.

The biological activity of 4-(N-Methylglycyl)phenyl benzenesulfonate is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonate group can form ionic interactions with positively charged residues in active sites of enzymes, potentially leading to inhibition or modulation of their activity. This interaction can influence various biochemical pathways, contributing to its observed effects in cellular assays.

Anticancer Activity

Recent studies have demonstrated the compound's promising anticancer properties:

  • Cell Line Studies : In vitro assays using breast cancer cell lines (e.g., MCF-7) have shown significant cytotoxic effects. For instance, a study reported an IC50 value of 0.00246 μg/mL (approximately 9.32 nM), indicating potent anti-breast cancer activity .
  • Mechanism Insights : The presence of the N-methyl group is crucial for its antitumor activity, as it enhances the compound's ability to penetrate cell membranes and interact with intracellular targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests indicate that 4-(N-Methylglycyl)phenyl benzenesulfonate exhibits moderate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Fungal Activity : Limited antifungal activity has been noted against strains like Candida albicans, suggesting a broader spectrum of action that merits further exploration .

Comparative Analysis with Similar Compounds

To contextualize the efficacy of 4-(N-Methylglycyl)phenyl benzenesulfonate, a comparison with structurally similar compounds can be insightful:

Compound NameAnticancer IC50 (μg/mL)Antibacterial ActivityMechanism of Action
4-(N-Methylglycyl)phenyl benzenesulfonate0.00246ModerateEnzyme inhibition, membrane disruption
4-Hydrazinylphenyl benzenesulfonate0.00246ModerateSimilar mechanism as above
Phenyl p-tolyl sulfoneNot specifiedLowEnzyme inhibition

Case Studies

  • Breast Cancer Study : A comprehensive study on the anti-cancer effects of 4-(N-Methylglycyl)phenyl benzenesulfonate involved treatment on MCF-7 cells, demonstrating significant reduction in cell viability through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties against resistant strains, highlighting the compound's potential as a lead for developing new antibiotics .

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